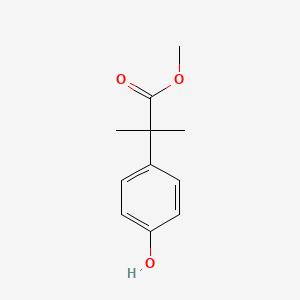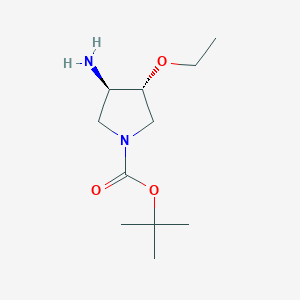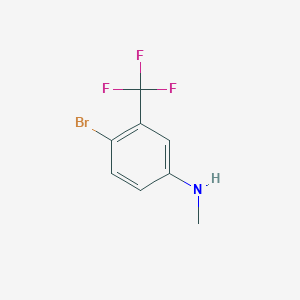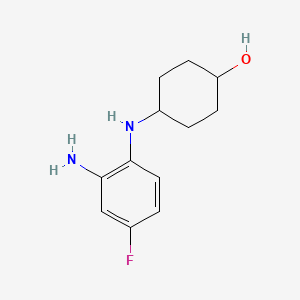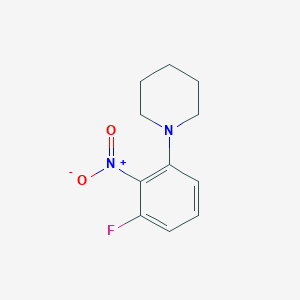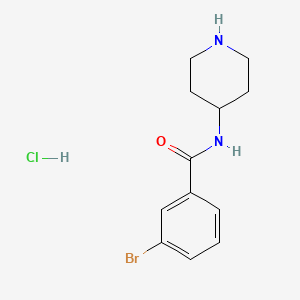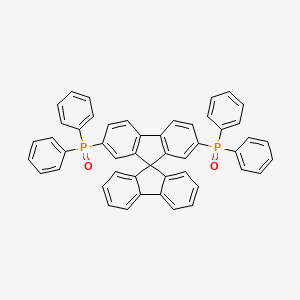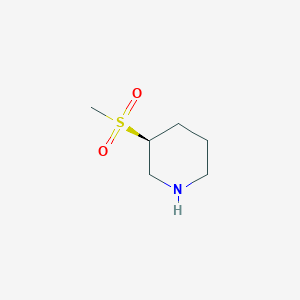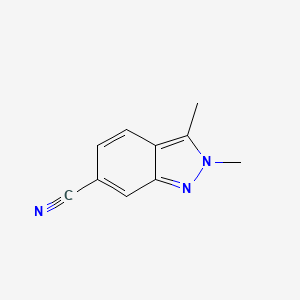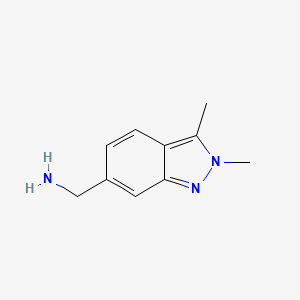![molecular formula C26H38S2 B3092702 4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole CAS No. 1234306-29-6](/img/structure/B3092702.png)
4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole
Übersicht
Beschreibung
4,8-Bis(2-ethylhexyl)benzo[1,2-b:4,5-b’]dithiophene is a compound used in the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells and OFETs . It has two ethylhexyl alkyl side chains, with fused thiophenes and thiophenes as electron-rich pendants .
Synthesis Analysis
This compound can be synthesized using 4,8-benzo[1,2-b:4,5-b’]dithiophene and 2-ethylhexylthiophene as starting materials . A sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene has been reported for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .Molecular Structure Analysis
The molecular structure of this compound is planar and symmetrical, which enables better π-π stacking and good electron delocalization that encourages charge transport .Chemical Reactions Analysis
The compound has been used in the fabrication of organic photovoltaics (OPVs) with blended active layers . The effects of different solvent additives on photovoltaic parameters such as fill factor, short circuit current density, and power conversion efficiency have been studied .Physical and Chemical Properties Analysis
The compound has a melting point of 70-75 °C . It offers good solubility for the synthesis of polymer chains .Wissenschaftliche Forschungsanwendungen
Organic Photovoltaics
A study explored the design and synthesis of small molecules containing 4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene for organic photovoltaics. The focus was on the effect of one-atom substitution on optoelectronic properties and photovoltaic performance. It was found that this substitution could influence the molecular orbital energy and absorption profile, impacting device efficiencies and morphologies of bulk heterojunctions (BHJs) (He et al., 2015).
Aggregation Properties in Solutions
Research on Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene)-co-(1,3-di(5-thiophene-2-yl)-5,7-bis (2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione)] (PBDB-T) indicated that this copolymer forms strong interchain interactions in solution at room temperature. Temperature changes significantly affect these interactions, impacting the production of polaron pairs and free polarons in organic solar cells (Ran et al., 2022).
Polymer Solar Cells
A study synthesized new semiconducting polymers incorporating 4,8-bis((2-ethylhexyl)thieno[3,2-b]thiophene)-benzo[1,2-b:4,5-b']dithiophene for high-performance solar cells. The polymers exhibited desirable properties like a low optical bandgap, significant π–π stacking, and high hole mobility, making them suitable for thin-film transistor and solar cell applications (Kim et al., 2014).
Light Harvesting Polymers
Research into light harvesting organic conjugated polymers containing 4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene revealed significant absorption across the visible spectrum. These properties are attributed to small band gaps and low lying LUMO energies, making them suitable for photovoltaic applications (Keller et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38S2/c1-5-9-11-19(7-3)17-23-21-13-15-28-26(21)24(22-14-16-27-25(22)23)18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOGEWUOYOYKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C2C=CSC2=C(C3=C1SC=C3)CC(CC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 4-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate](/img/structure/B3092620.png)
![N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B3092627.png)
